Cas no 1805967-40-1 (Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate
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- Inchi: 1S/C10H10F3IN2O3/c1-2-18-9(17)5-3-6(14)7(4-15)16-8(5)19-10(11,12)13/h3H,2,4,15H2,1H3
- InChI Key: TUHSUUOUODSZEA-UHFFFAOYSA-N
- SMILES: IC1=CC(C(=O)OCC)=C(N=C1CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 317
- XLogP3: 2.1
- Topological Polar Surface Area: 74.4
Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029089751-1g |
Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate |
1805967-40-1 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Additional information on Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate
Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1805967-40-1): A Comprehensive Overview
Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1805967-40-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The structure of Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate is characterized by a pyridine ring substituted with an aminomethyl group at the 2-position, an iodo group at the 3-position, and a trifluoromethoxy group at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate in the treatment of neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it was found to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective properties, Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate has shown promise in cancer research. A preclinical study conducted by researchers at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for preventing tumor progression.
The synthesis of Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate has been extensively studied to optimize its yield and purity. A multi-step synthetic route involving the condensation of ethyl 5-bromopyridine-2-carboxylate with an appropriate amine followed by iodination and trifluoromethylation has been reported. This synthetic strategy allows for the efficient production of the compound on a laboratory scale and provides a foundation for potential large-scale manufacturing.
Pharmacokinetic studies have revealed that Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties suggest that it could be administered orally with minimal dosing frequency, enhancing patient compliance.
Toxicological evaluations have also been conducted to assess the safety profile of Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate. In vitro assays using human liver microsomes have demonstrated that it does not exhibit significant cytotoxicity or genotoxicity at therapeutic concentrations. Furthermore, animal studies have shown that it is well-tolerated at high doses, with no observable adverse effects on major organs or physiological parameters.
Despite its promising therapeutic potential, further research is needed to fully elucidate the mechanisms underlying the biological activities of Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate. Ongoing clinical trials are currently evaluating its efficacy and safety in human subjects for various indications. These trials will provide crucial data to support its development as a novel therapeutic agent.
In conclusion, Ethyl 2-(aminomethyl)-3-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1805967-40-1) represents a promising compound with diverse biological activities and potential applications in medicine. Its unique structure and favorable pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent.
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